molecular formula C19H14N2O6 B6055360 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate

Cat. No.: B6055360
M. Wt: 366.3 g/mol
InChI Key: SNXDKNHJGVOXHB-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate: is a complex organic compound with a unique structure that combines a diazinane ring with a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. The initial step often includes the formation of the diazinane ring, followed by the introduction of the methoxybenzoate group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, providing insights into biochemical processes.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substitutions.

    Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions.

Uniqueness: What sets [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate apart is its combination of a diazinane ring with a methoxybenzoate group. This unique structure provides distinct reactivity and functionalization possibilities, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6/c1-26-13-8-4-12(5-9-13)18(24)27-14-6-2-11(3-7-14)10-15-16(22)20-19(25)21-17(15)23/h2-10H,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXDKNHJGVOXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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